
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyrimidin-5-yl phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(pyrimidin-5-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA and enzymes, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with DNA replication, contributing to its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-4-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-2-yl)phenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyrimidin-5-yl groups, which may influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C33H21N9 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
2,4,6-tris(3-pyrimidin-5-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H21N9/c1-4-22(28-13-34-19-35-14-28)10-25(7-1)31-40-32(26-8-2-5-23(11-26)29-15-36-20-37-16-29)42-33(41-31)27-9-3-6-24(12-27)30-17-38-21-39-18-30/h1-21H |
InChI-Schlüssel |
VTJFHMXDKGXZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CN=C4)C5=CC=CC(=C5)C6=CN=CN=C6)C7=CN=CN=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





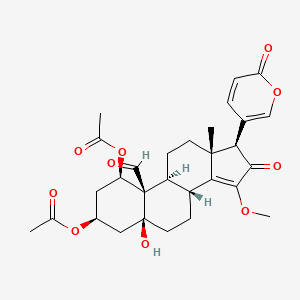
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
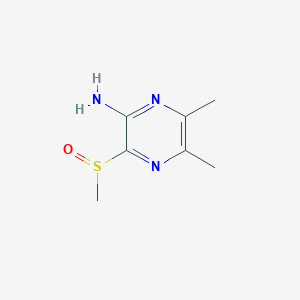
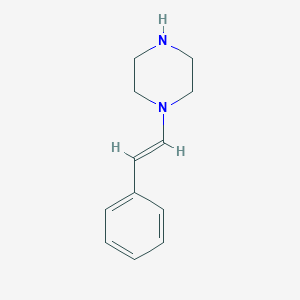
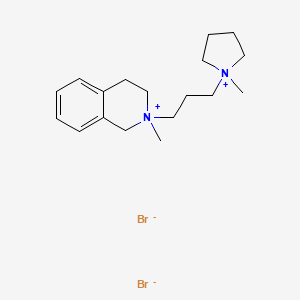
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
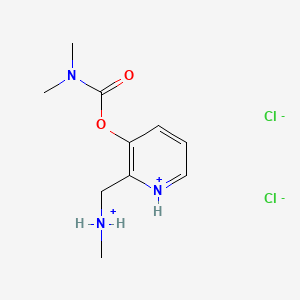
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

